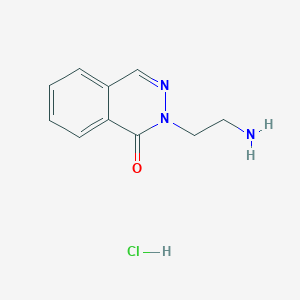

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethyl)phthalazin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13;/h1-4,7H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCLVQCYEKQIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Phthalazinone Core

The initial step in preparing 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride is the synthesis of the phthalazinone scaffold itself. This is commonly achieved by the condensation of 2-acetylbenzoic acid or its derivatives with hydrazine hydrate under reflux conditions in ethanol. This reaction forms the phthalazinone ring system in good to excellent yields.

- For example, refluxing 2-acetylbenzoic acid with hydrazine hydrate in ethanol yields 1(2H)-phthalazinone derivatives substituted at various positions with good efficiency.

- The reaction can be enhanced by the addition of acetic acid, which accelerates cyclization and improves yield and purity.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-Acetylbenzoic acid + Hydrazine hydrate, EtOH, reflux | Formation of phthalazinone scaffold | 80-95 |

| 2 | Addition of Acetic acid (optional) | Accelerated cyclization | Improved |

Conversion to 2-(2-Aminoethyl)phthalazinone

The key step involves converting the 2-(2-bromoethyl)phthalazinone intermediate into the 2-(2-aminoethyl)phthalazinone.

- Hydrazinolysis of the isoindoline-1,3-dione intermediate liberates the primary amine.

- The product is then acidified with hydrochloric acid (commonly 2M HCl) to form the hydrochloride salt, which is the desired this compound.

- Amberlyst A26 (OH) resin treatment is used to purify and isolate the amine hydrochloride salt efficiently.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Isoindoline-1,3-dione + Hydrazine hydrate, reflux EtOH | Aminoalkyl phthalazinone | 90-97 |

| 2 | Acidification with 2M HCl, Amberlyst A26 (OH) treatment | This compound | High purity |

Alternative Direct Amination Route

An alternative approach involves direct nucleophilic substitution of 2-(2-bromoethyl)phthalazinone with ethylenediamine under reflux, yielding 2-(2-aminoethyl)phthalazinone directly.

- This method bypasses the phthalimide intermediate and hydrazinolysis steps.

- The reaction is typically carried out in polar aprotic solvents or ethanol with controlled temperature to favor substitution without side reactions.

One-Pot and Hybrid Methods

Recent research has demonstrated one-pot reactions combining aminoalkyl phthalazinones with carbon disulfide and alkyl bromides to form phthalazinone-dithiocarbamate hybrids, indicating the versatility of the aminoalkyl phthalazinone intermediates.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Phthalazinone core synthesis | 2-Acetylbenzoic acid + Hydrazine hydrate, EtOH reflux | Phthalazinone scaffold | 80-95 | Acetic acid accelerates cyclization |

| 2. Alkylation to 2-(2-bromoethyl)phthalazinone | 2-Bromoethyl bromide, base, DMF | 2-(2-Bromoethyl)phthalazinone | Good | Gabriel’s method adaptation |

| 3. Formation of isoindoline-1,3-dione | Potassium phthalimide, reflux in DMF | Isoindoline-1,3-dione intermediate | 80-85 | Intermediate for amine introduction |

| 4. Amination and salt formation | Hydrazine hydrate reflux, acidification with 2M HCl, Amberlyst A26 (OH) | This compound | 90-97 | High purity product |

| 5. Alternative direct amination | Ethylenediamine, reflux, polar solvent | 2-(2-Aminoethyl)phthalazinone | Moderate | Bypasses phthalimide intermediate |

Research Findings and Notes

- The use of hydrazine hydrate in ethanol under reflux is a classical and reliable method for phthalazinone ring formation, with acetic acid as an effective cyclization promoter.

- The Gabriel synthesis adaptation for introducing the aminoethyl side chain ensures good yields and purity, with the isoindoline-1,3-dione intermediate providing a stable precursor for amine liberation.

- Acidification and Amberlyst resin treatment improve product isolation and purity, critical for pharmaceutical-grade material.

- Direct substitution with ethylenediamine offers a simpler route but may require careful control to avoid side reactions.

- Scale-up processes have been successfully demonstrated with yields maintained at kilogram scales, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to yield amines or other reduced forms.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Cancer Treatment

The compound has been identified as a promising candidate in cancer therapy due to its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of chemotherapy and radiotherapy by preventing cancer cells from repairing DNA damage induced by these treatments.

Case Studies

- A study evaluated the antiproliferative effects of various phthalazinone derivatives, including 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride, against human cancer cell lines (A2780, NCI-H460, and MCF-7). Results indicated significant cytotoxicity and selectivity towards specific cancer types, showcasing its potential as an anticancer agent .

Inflammatory Diseases

Beyond oncology, this compound exhibits potential therapeutic benefits in treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways through PARP inhibition.

Therapeutic Applications

- Inflammatory Bowel Disease (IBD) : Research suggests that compounds like this compound may alleviate symptoms associated with IBD by inhibiting PARP activity, which is linked to inflammation and tissue damage .

- Other Inflammatory Conditions : The compound has also shown promise in treating conditions such as arthritis and multiple sclerosis, where inflammation plays a critical role .

Pharmacological Properties

The pharmacological profile of this compound indicates favorable properties for drug development.

Solubility and Bioavailability

- Enhanced solubility in aqueous media makes this compound suitable for various formulation strategies, including intravenous and oral administration. Improved oral bioavailability is particularly beneficial for pediatric use .

Structure-Activity Relationship

- The structure of phthalazinone derivatives significantly influences their biological activity. Modifications at specific positions on the phthalazinone core can lead to variations in potency and selectivity against different cancer cell lines .

Summary of Key Findings

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also inhibit or activate certain enzymes, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalazinone Derivatives

Phthalazinone derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 2-(2-aminoethyl)-1(2H)-phthalazinone hydrochloride with key analogs:

Azelastine Hydrochloride

- Molecular Formula : C₂₂H₂₄ClN₃O·HCl .

- Molecular Weight : 381.9 g/mol .

- Key Substituents: A 4-(p-chlorobenzyl) group and a hexahydro-1-methyl-1H-azepin-4-yl moiety at the 2-position of the phthalazinone core .

- Pharmacological Activity : Potent antihistamine and anti-allergic agent targeting histamine H₁ receptors; used in treating asthma and allergic rhinitis .

- Solubility : Soluble in dichloromethane and oils .

- Structural Advantage: The azepin-4-yl group enhances lipophilicity and receptor affinity compared to the simpler aminoethyl group in the target compound .

2-(2-Amino-5-chlorophenyl)-4-methyl-1(2H)-phthalazinone

- Molecular Formula : C₁₅H₁₂ClN₃O .

- Molecular Weight : 285.73 g/mol .

- Key Substituents: A 5-chloro-2-aminophenyl group at the 2-position and a methyl group at the 4-position .

- Physical Properties : Melting point of 195–196°C , lower than the target compound’s 271–275°C .

4-[(4-Bromophenyl)methyl]-2-[2-(dimethylamino)ethyl]-1(2H)-phthalazinone Hydrochloride

- Molecular Formula : C₁₉H₂₁BrClN₃O .

- Molecular Weight : 422.75 g/mol .

- Key Substituents: A 4-bromobenzyl group at the 4-position and a dimethylaminoethyl chain at the 2-position .

N-(2-Aminoethyl)phthalimide Hydrochloride

- Molecular Formula : C₁₀H₁₀N₂O₂·HCl .

- Molecular Weight : 226.7 g/mol .

- Key Features: A phthalimide core with an aminoethyl side chain, differing from the phthalazinone structure .

- Applications : Used in synthetic chemistry as a building block for bioactive molecules .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Aminoethyl vs. Azepinyl Groups: The aminoethyl group in the target compound provides a smaller, more polar side chain compared to Azelastine’s azepin-4-yl group, which may reduce lipophilicity and alter tissue distribution .

- Chlorophenyl/Bromophenyl Modifications : Halogenated aryl groups (e.g., in Azelastine and the bromophenyl analog) enhance receptor binding via hydrophobic interactions, whereas the target compound lacks such substituents .

Biological Activity

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a derivative of phthalazinone, a class of compounds noted for their diverse pharmacological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from recent research studies.

Pharmacological Properties

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets.

Anticancer Activity

Research indicates that phthalazinone derivatives, including this compound, show significant anticancer properties. For instance, a study evaluated the cytotoxic effects of several aminophthalazinones on human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The results demonstrated that certain derivatives exhibited promising anticancer activity, with some compounds showing IC50 values below 10 µM against these cell lines .

Table 1: Anticancer Activity of Phthalazinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HT-29 | <10 | Anticancer |

| Other Aminophthalazinones | PC-3 | <10 | Anticancer |

| Dithiocarbamate hybrids | MCF-7 | <10 | Enhanced activity |

The anticancer mechanism of phthalazinone derivatives may involve the inhibition of key enzymes and pathways associated with tumor growth. For example, some derivatives have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways related to cancer progression . Additionally, aminophthalazines have been identified as potential antagonists of the human A3 adenosine receptor, which is implicated in tumor growth regulation .

Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : Phthalazinones are known for their antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains .

- Anti-inflammatory Effects : Some phthalazinone derivatives act as inhibitors of inflammatory pathways, making them candidates for treating chronic inflammatory conditions .

- Cardiotonic Properties : The compound's structure suggests potential cardiotonic activity, which could be beneficial in treating heart-related ailments .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Cytotoxicity Study : In a study conducted on multiple cancer cell lines, the compound showed significant cytotoxic effects compared to standard chemotherapeutics. The study utilized MTT assays to determine cell viability post-treatment .

- Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated for their biological activity. This research emphasized the importance of structural modifications in enhancing pharmacological effects .

- Hybrid Compounds : Research into hybrid compounds containing phthalazinone cores demonstrated improved antiproliferative effects against specific cancer cell lines. The incorporation of different moieties was found to enhance selectivity and reduce side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Step 1 : Introduce the 2-aminoethyl group via nucleophilic substitution using 2-bromoethylamine hydrobromide (or similar alkyl halides) with a base like potassium carbonate. This step parallels fluoroethyl group introduction in structurally related compounds .

- Step 2 : Form the phthalazinone core via cyclization or condensation reactions, ensuring regioselectivity by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) .

- Step 3 : Convert the free base to the hydrochloride salt using HCl in anhydrous ether or ethanol, followed by recrystallization to enhance purity .

- Optimization : Vary reaction time, solvent (e.g., THF vs. DMF), and stoichiometry of reagents. Use HPLC or TLC to monitor intermediate formation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the phthalazinone core and aminoethyl group. Compare with reference spectra of analogous compounds (e.g., azelastine hydrochloride) .

- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹ for the phthalazinone ring, N–H at ~3300 cm⁻¹ for the amine) .

- Melting Point Analysis : A sharp melting point (e.g., ~225°C, similar to azelastine hydrochloride) indicates purity .

- Elemental Analysis (CHNS) : Verify empirical formula (e.g., C₁₁H₁₄ClN₃O) and rule out hydrate/solvate formation .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) due to ionic interactions. Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for pharmacokinetic profiling .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The hydrochloride form reduces hygroscopicity, minimizing degradation via hydrolysis .

Advanced Research Questions

Q. What strategies can mitigate degradation of this compound under varying pH and temperature conditions during experimental storage?

- Strategies :

- Lyophilization : Convert to a lyophilized powder for long-term storage at -20°C, reducing hydrolytic degradation .

- Buffered Solutions : Store in citrate buffer (pH 4.0–5.0) to minimize base-catalyzed degradation. Avoid alkaline conditions .

- Light Protection : Use amber vials to prevent photolytic cleavage of the phthalazinone ring, which generates toxic byproducts (e.g., Cl⁻ and NOₓ) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the phthalazinone core of this compound?

- Experimental Design :

- Analog Synthesis : Modify substituents (e.g., replace the aminoethyl group with dimethylaminoethyl or pyridylmethyl) using parallel synthesis libraries .

- Biological Assays : Test analogs for receptor binding (e.g., histamine H₁ or H₄ receptors) and enzyme inhibition (e.g., phosphodiesterase) to identify pharmacophores .

- Computational Modeling : Perform docking studies with targets like PDE4 or H₁ receptors to correlate electronic/steric effects of substituents with activity .

Q. How should researchers address contradictions in reported biological activity data for this compound across different in vitro and in vivo models?

- Resolution Strategies :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in standardized assays (e.g., cAMP inhibition for PDE4) to compare potency across studies .

- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to discrepancies between in vitro (cell-based) and in vivo (whole-organism) results .

- Route-Specific Toxicity : Reconcile LD₅₀ variations (e.g., oral vs. intravenous) by adjusting bioavailability calculations and accounting for first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.